molecular formula C12H17NO B3419546 4-Amino-1-phenylcyclohexan-1-ol CAS No. 51171-79-0

4-Amino-1-phenylcyclohexan-1-ol

Cat. No.: B3419546
CAS No.: 51171-79-0
M. Wt: 191.27 g/mol
InChI Key: IUECPDWEFSCXJG-UHFFFAOYSA-N
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Description

4-Amino-1-phenylcyclohexan-1-ol (C₁₂H₁₇NO, MW 191.27 g/mol) is a cyclohexanol derivative featuring a phenyl group at position 1 and a primary amine at position 4. It is synthesized via bioamination using transaminases in a disperse system, achieving a high yield of 95% . The compound is reported as a yellowish oil with distinct spectral characteristics:

  • ¹H-NMR (DMSO-d₆): δ 1.54–1.87 (m, 9H), 2.64–2.70 (m, 1H, cis isomer), 7.05–7.40 (m, aromatic H) .
  • ESI-MS: m/z 192 [M+H]⁺, confirming its molecular weight .

Notably, CAS number discrepancies exist between sources: cites CAS 1461708-75-7, while lists 51171-78-8. This inconsistency may stem from stereoisomerism or cataloging errors, requiring verification during procurement .

Properties

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECPDWEFSCXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965444
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-78-9, 51171-79-0, 1461708-75-7
Record name Cyclohexanol, 4-amino-1-phenyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-amino-1-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-phenylcyclohexan-1-ol
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Comparison with Similar Compounds

4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

  • Molecular Formula : C₇H₈O₂F₃ (MW 181.05 g/mol).
  • Functional Groups : Oxo (ketone) at position 4, trifluoromethyl (-CF₃) at position 1.
  • Synthesis : Prepared via acid-catalyzed reaction using tetrabutylammonium fluoride (TBAF) and trifluoromethyltrimethylsilane (TFMTMS), yielding 55% .
  • Physical State: Colorless solid, contrasting with the oily consistency of 4-amino-1-phenylcyclohexan-1-ol.
  • Spectral Data :
    • ¹H-NMR (d₆-Acetone) : δ 5.30 (s, 1H), 2.06–2.69 (m, 8H).
    • ¹⁹F NMR : δ -93.4, characteristic of -CF₃ .

Cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compound 16)

  • Molecular Formula: ~C₂₁H₂₃F₃NO (estimated MW 362.41 g/mol).
  • Functional Groups: Tertiary dibenzylamino group at position 4, -CF₃ at position 1.

Spectral and Analytical Comparison

Compound Key Spectral Features
4-Amino-1-phenylcyclohexan-1-ol ESI-MS m/z 192 [M+H]⁺; aromatic protons at δ 7.05–7.40
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol ¹⁹F NMR δ -93.4; ketone resonance at δ 208.3 (¹³C NMR)
Compound 16 No spectral data provided; expected dibenzylamino signals in ¹H NMR

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-1-phenylcyclohexan-1-ol, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves cyclohexanol derivatives as precursors. For example, enzymatic decarboxylation or transamination reactions using buffered aqueous solutions (pH 7–8) with co-factors like pyridoxal phosphate can yield amino-alcohol derivatives . Oxidation of phenylcyclohexene intermediates in methanol (as seen in analogous compounds) followed by reductive amination may also be viable . Yield optimization requires control of reaction kinetics (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 4-Amino-1-phenylcyclohexan-1-ol?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., cyclohexanol hydroxyl at δ 1.5–2.5 ppm, aromatic protons from phenyl at δ 7.0–7.5 ppm) and carbon shifts (cyclohexane carbons at δ 20–40 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry.
  • Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]+ at m/z 218) and fragmentation patterns (loss of –NH2 or –OH groups).
  • Purity is validated via HPLC (retention time matching, >95% peak area) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of 4-Amino-1-phenylcyclohexan-1-ol across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. To address this:

  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.
  • Structural Analog Comparison : Evaluate activity against analogs (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol) to isolate structure-activity relationships .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of 4-Amino-1-phenylcyclohexan-1-ol?

  • Methodological Answer :

  • pH : Protonation of the amino group at acidic pH (≤5) increases solubility but may reduce nucleophilicity. Alkaline conditions (≥9) deprotonate the hydroxyl group, altering hydrogen-bonding interactions.
  • Temperature : Accelerated degradation at >40°C can be monitored via Arrhenius plots. Stability studies (e.g., 25°C vs. 37°C) with HPLC tracking quantify degradation kinetics .

Q. What computational modeling approaches predict interaction mechanisms of 4-Amino-1-phenylcyclohexan-1-ol with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes/receptors (e.g., serotonin transporters). Focus on hydrogen bonds between –NH2/–OH and active-site residues.
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability over time (e.g., RMSD <2 Å over 100 ns).
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with experimental IC50 values .

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